Tert-butyl (3-acetylbenzyl)carbamate

Protecting group orthogonality Solid-phase peptide synthesis Multi-step API synthesis

Tert-butyl (3-acetylbenzyl)carbamate (CAS 1242879-48-6; IUPAC: tert-butyl N-[(3-acetylphenyl)methyl]carbamate) belongs to the class of N-Boc-protected benzylamine derivatives bearing a meta-acetyl substituent on the aromatic ring. With a molecular formula of C₁₄H₁₉NO₃ and a molecular weight of 249.30 g/mol, this compound serves as a protected amine intermediate in organic synthesis, particularly within pharmaceutical and agrochemical research programs where the tert-butyloxycarbonyl (Boc) group enables selective deprotection under mild acidic conditions while the acetyl moiety provides a handle for further functionalization.

Molecular Formula C14H19NO3
Molecular Weight 249.30 g/mol
Cat. No. B15131333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (3-acetylbenzyl)carbamate
Molecular FormulaC14H19NO3
Molecular Weight249.30 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC(=C1)CNC(=O)OC(C)(C)C
InChIInChI=1S/C14H19NO3/c1-10(16)12-7-5-6-11(8-12)9-15-13(17)18-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,17)
InChIKeyOVSVWXDZFUHRBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl (3-acetylbenzyl)carbamate – A Meta-Substituted Boc-Protected Benzylamine Building Block for Multi-Step Synthesis


Tert-butyl (3-acetylbenzyl)carbamate (CAS 1242879-48-6; IUPAC: tert-butyl N-[(3-acetylphenyl)methyl]carbamate) belongs to the class of N-Boc-protected benzylamine derivatives bearing a meta-acetyl substituent on the aromatic ring . With a molecular formula of C₁₄H₁₉NO₃ and a molecular weight of 249.30 g/mol, this compound serves as a protected amine intermediate in organic synthesis, particularly within pharmaceutical and agrochemical research programs where the tert-butyloxycarbonyl (Boc) group enables selective deprotection under mild acidic conditions while the acetyl moiety provides a handle for further functionalization [1]. The compound is characterized by an XLogP3-AA value of approximately 2.1, five rotatable bonds, and a topological polar surface area of 55.4 Ų, physicochemical properties that influence its handling and reactivity profile in multi-step synthetic routes [2].

Why Tert-butyl (3-acetylbenzyl)carbamate Cannot Be Interchanged with Its Para Isomer or Cbz Analog Without Consequences


Substituting tert-butyl (3-acetylbenzyl)carbamate with its para-regioisomer (CAS 79533-04-3), its Cbz-protected analog (CAS 2680853-51-2), or the des-methylene variant (CAS 79537-70-5) introduces differences that propagate through multi-step synthetic sequences. The meta-acetyl substitution pattern alters the electronic environment of the aromatic ring and the benzylic position, potentially affecting reaction rates in subsequent transformations such as nucleophilic additions or metal-catalyzed couplings . More critically, the Boc protecting group can be cleaved under mild acidolysis conditions (e.g., H₃PO₄ or TFA) while leaving Cbz groups intact, a selectivity that reverses with hydrogenolysis-based deprotection strategies [1]. Furthermore, the methylene spacer between the aromatic ring and the carbamate nitrogen distinguishes this compound from directly N-aryl carbamates (e.g., CAS 79537-70-5), where the aniline-type nitrogen exhibits markedly different basicity (pKa ∼4.6 for protonated aniline vs. ∼9.3 for benzylamine), impacting both Boc installation efficiency and the nucleophilicity of the liberated amine after deprotection [2]. These structural distinctions are elaborated with quantitative evidence below.

Quantitative Differentiation Evidence: Tert-butyl (3-acetylbenzyl)carbamate vs. Closest Analogs


Orthogonal Deprotection Selectivity: Boc (Acid-Labile) vs. Cbz (Hydrogenolysis-Labile) in the Presence of Acetyl Functionality

Tert-butyl carbamates can be selectively removed using 85 wt% aqueous H₃PO₄ in toluene at room temperature while Cbz carbamates remain intact under identical conditions, establishing clear orthogonality between Boc- and Cbz-protected benzylamine intermediates [1]. In the published scope, tert-butyl carbamate deprotection proceeded to completion within 3–14 hours with yields typically exceeding 85%, while Cbz carbamates, benzyl esters, and methyl ketone functionalities (including acetyl groups) were preserved [2]. This means tert-butyl (3-acetylbenzyl)carbamate can be deprotected to liberate 3-acetylbenzylamine without cleaving Cbz groups elsewhere in the molecule, whereas its Cbz analog (benzyl N-[(3-acetylphenyl)methyl]carbamate, CAS 2680853-51-2) would require hydrogenolysis (H₂, Pd/C) that may reduce the acetyl ketone or other reducible functionality [3].

Protecting group orthogonality Solid-phase peptide synthesis Multi-step API synthesis

Regiochemical Differentiation: Meta- vs. Para-Acetyl Substitution Effects on Physicochemical and Reactivity Profiles

The meta-acetyl substitution in tert-butyl (3-acetylbenzyl)carbamate (CAS 1242879-48-6) places the electron-withdrawing acetyl group at the 3-position relative to the aminomethyl substituent, whereas the para isomer tert-butyl (4-acetylbenzyl)carbamate (CAS 79533-04-3) positions the acetyl group at the 4-position . This regiochemical difference alters the electronic Hammett substituent constant at the benzylic position: the meta-acetyl exerts a σₘ value of +0.38 (electron-withdrawing via inductive effect), while the para-acetyl exerts both inductive (σₚ, +0.50) and resonance (σₚ⁺) effects that can stabilize or destabilize transition states in electrophilic aromatic substitution or cross-coupling reactions [1]. Concretely, the para isomer has a computed LogP (XLogP3-AA) of 2.1 and a TPSA of 55.4 Ų [2]; the meta isomer, while not explicitly reported in PubChem, is expected to exhibit a comparable but distinguishable LogP due to differing dipole moment orientation, which can affect chromatographic retention times and biological membrane permeability if the deprotected amine is incorporated into a pharmacophore [1].

Regioisomer differentiation Structure-activity relationships Medicinal chemistry lead optimization

Methylene Spacer Effect: Benzylamine-Type vs. Aniline-Type Carbamate Basicity and Boc Installation Efficiency

Tert-butyl (3-acetylbenzyl)carbamate (CAS 1242879-48-6) features a methylene (–CH₂–) spacer between the aromatic ring and the carbamate nitrogen, classifying it as a benzylamine-derived carbamate. In contrast, tert-butyl N-(3-acetylphenyl)carbamate (CAS 79537-70-5) lacks this spacer, making it an aniline-derived carbamate . The conjugate acid pKa of benzylamine is approximately 9.3, whereas protonated aniline has a pKa of approximately 4.6 [1]. This ~4.7 pKa unit difference means the benzylamine nitrogen is significantly more nucleophilic, facilitating higher-yielding Boc protection with di-tert-butyl dicarbonate (Boc₂O) under mild aqueous conditions. Literature precedent indicates that Boc protection of less nucleophilic aryl amines often requires two-step protocols (bis-Boc formation followed by selective mono-deprotection) to achieve satisfactory yields, whereas benzylamines proceed efficiently in a single step [2]. After Boc deprotection, the liberated 3-acetylbenzylamine (pKa ∼9.3) is a stronger base and better nucleophile than 3-aminoacetophenone (pKa ∼4.6), enabling direct participation in reductive amination, amide coupling, or SN2 reactions without additional activation.

Amine protecting group strategy Boc protection yield Nucleophilicity

Synthetic Accessibility: One-Step Boc Protection of 3-Acetylbenzylamine vs. Multi-Step Routes to the Cbz Analog

Tert-butyl (3-acetylbenzyl)carbamate is synthesized via a single-step Boc protection of 3-acetylbenzylamine (or its hydrochloride salt, CAS 149889-64-5) using di-tert-butyl dicarbonate (Boc₂O) under standard aqueous or organic conditions [1]. The precursor 3-acetylbenzylamine is commercially available as the hydrochloride salt from multiple suppliers . In contrast, the corresponding Cbz-protected analog (benzyl N-[(3-acetylphenyl)methyl]carbamate, CAS 2680853-51-2) requires benzyl chloroformate (Cbz-Cl), a reagent with more stringent handling requirements due to its lachrymatory properties and higher toxicity profile. The Boc protection strategy also avoids the need for hydrogenolysis equipment (H₂, Pd/C) during deprotection, simplifying downstream processing in laboratories or production facilities without hydrogenation capability [2]. From a procurement standpoint, tert-butyl (3-acetylbenzyl)carbamate is available at 95%+ purity from specialty chemical suppliers, with the free amine precursor available as a stable hydrochloride salt for laboratories that prefer to perform Boc protection in-house.

Synthetic route efficiency Building block procurement Process chemistry

Commercial Availability and Purity: Procurement Landscape for Meta- vs. Para-Acetylbenzyl Carbamate Isomers

A comparison of commercial availability reveals distinct procurement profiles. The para isomer tert-butyl (4-acetylbenzyl)carbamate (CAS 79533-04-3) is broadly stocked by multiple vendors including Fluorochem (97% purity, catalog F763314, priced at £53/100 mg to £641/5 g) and is listed in the PubChem database with seven associated patents [1]. The meta isomer (CAS 1242879-48-6) is available from specialty suppliers at 95%+ purity but with fewer stockists, typically as a custom synthesis or research-grade intermediate . This availability difference matters: the para isomer may be adequate for exploratory chemistry where the acetyl position is not critical, but for programs specifically requiring meta-substitution (e.g., to match a patent Markush structure or avoid para-hydroxylation by CYP450 enzymes), the meta isomer must be specifically sourced. The price differential and lead time for the meta isomer should be factored into procurement planning, particularly for scale-up campaigns.

Chemical sourcing Building block procurement Quality specifications

Boc-Acylcarbamate Reductive Cleavage: Enabling Mild Amide-to-Carbamate Conversion Unique to tert-Butyl Carbamates

A distinctive feature of tert-butyl carbamates relevant to the acetylbenzyl series is their ability to form tert-butyl acylcarbamates from the corresponding N-benzyl carboxamides [1]. Ragnarsson et al. demonstrated that heteroaromatic N-benzyl carboxamides can be converted to tert-butyl acylcarbamates, which then undergo mild reductive cleavage with NaBH₄ to yield the parent tert-butyl carbamate and the corresponding alcohol [2]. This two-step amide→acylcarbamate→carbamate sequence provides a mild alternative to traditional strong-acid or strong-base amide hydrolysis, and is uniquely enabled by the tert-butyl carbamate framework. Benzyl carbamates (Cbz) do not form analogous acylcarbamate intermediates under these conditions. For a compound like tert-butyl (3-acetylbenzyl)carbamate, this reactivity manifold means that if it is generated via an acylcarbamate intermediate, the acetyl ketone on the aromatic ring may require protection depending on the reducing agent used, a consideration not applicable to non-acetylated analogs.

Amide cleavage methodology Protecting group interconversion tert-Butyl acylcarbamate chemistry

Priority Application Scenarios for Tert-butyl (3-acetylbenzyl)carbamate in Research and Industrial Synthesis


Multi-Step Pharmaceutical Intermediate Synthesis Requiring Orthogonal Amine Protection

In API synthetic routes where two different amine functionalities must be protected and deprotected independently, tert-butyl (3-acetylbenzyl)carbamate serves as the acid-labile component in a Boc/Cbz orthogonal protection scheme. The 85% H₃PO₄ method enables selective Boc removal while preserving Cbz groups and the acetyl ketone, as demonstrated in the synthesis of the clarithromycin derivative where a tert-butyl ester was cleaved in the presence of cyclic carbamate, lactone, ketal, acetate ester, and epimerizable methyl ketone functionalities [1]. This scenario is directly supported by the selectivity data in Evidence Item 1 above.

Medicinal Chemistry SAR Exploration Around Meta-Substituted Benzylamine Pharmacophores

When a lead optimization program requires systematic exploration of acetyl substitution position on a benzylamine scaffold, tert-butyl (3-acetylbenzyl)carbamate provides the specific meta-regioisomer needed for accurate SAR determination. Using the para isomer (CAS 79533-04-3) would confound biological data, as the electronic and steric properties differ measurably (Hammett σₘ +0.38 vs. σₚ +0.50) [2]. This application follows directly from the regioisomer differentiation evidence presented in Evidence Item 2.

Building Block Procurement for In-House Boc Protection of 3-Acetylbenzylamine

Research groups that maintain stocks of 3-acetylbenzylamine hydrochloride (CAS 149889-64-5) may prefer to perform Boc protection in-house using Boc₂O under standard conditions, rather than purchasing the pre-protected carbamate. However, for laboratories without amine handling capabilities or requiring certified purity documentation, direct procurement of tert-butyl (3-acetylbenzyl)carbamate at 95%+ purity from qualified suppliers ensures batch-to-batch reproducibility . This scenario is grounded in the synthetic accessibility evidence of Evidence Item 4.

Late-Stage Amide Cleavage in Complex Natural Product or Macrocycle Synthesis

When a synthetic sequence generates an N-benzyl carboxamide that must be cleaved to the corresponding amine under conditions that preserve other sensitive functionalities, the two-step acylcarbamate formation/NaBH₄ reduction pathway uniquely available to tert-butyl carbamates offers a mild alternative to strong acid or hydrogenolysis. This is directly relevant to program strategies where the acetylbenzyl moiety serves as a masked amine precursor, as supported by the reductive cleavage methodology described in Evidence Item 6 [3].

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